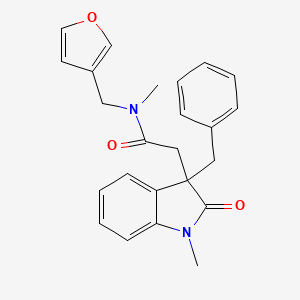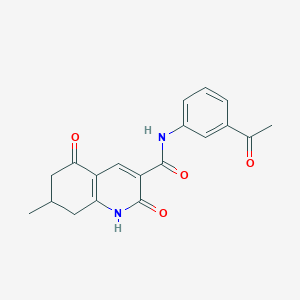![molecular formula C16H21NO3 B5303391 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5303391.png)
8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound that belongs to the class of spirocyclic compounds. It has been studied for its potential applications in scientific research due to its unique chemical structure and properties. 5]decane.
Wirkmechanismus
The mechanism of action of 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, studies have shown that it interacts with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The compound has been shown to have a high affinity for certain receptors and enzymes, which may be responsible for its biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane are not well characterized. However, studies have shown that it has potential effects on various biological pathways, including inflammation, apoptosis, and cell signaling. The compound has also been shown to have potential antimicrobial and antifungal activity, making it a promising candidate for further research in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its unique spirocyclic structure, which may allow for specific interactions with biological targets. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane. One direction is to further investigate its potential as a ligand in drug discovery, particularly for the treatment of inflammation and infectious diseases. Another direction is to explore its potential as a tool in chemical biology and biochemistry, particularly for the study of enzyme and receptor interactions. Additionally, further research is needed to characterize its toxicity and potential side effects, which may impact its use in scientific research.
Synthesemethoden
The synthesis of 8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 4-methylbenzoyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction produces the desired compound in good yield and purity. The synthesis method has been optimized for large-scale production and is suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has potential applications in scientific research due to its unique spirocyclic structure and properties. It has been studied for its potential use as a ligand in drug discovery and as a tool in chemical biology and biochemistry. The compound has been shown to interact with various biological targets, including enzymes and receptors, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13-2-4-14(5-3-13)12-15(18)17-8-6-16(7-9-17)19-10-11-20-16/h2-5H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMOKJPEXSEXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-(4-methylphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)

![rel-(4aS,8aR)-6-[(3,5-difluoro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303340.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)

![1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5303363.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5303368.png)
![2-isopropyl-4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-5-methyl-2,5-cyclohexadien-1-one](/img/structure/B5303372.png)
![6-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5303380.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303405.png)

![3-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5303420.png)
![2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole](/img/structure/B5303428.png)